3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline
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Overview
Description
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is a complex organic compound that features a unique combination of benzodioxole, thiazolotriazole, and dimethylaniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a thiazolotriazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazolotriazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl derivatives: These compounds share the benzodioxole moiety and may exhibit similar biological activities.
Thiazolotriazole derivatives: Compounds with the thiazolotriazole structure may have comparable chemical reactivity and applications.
Dimethylaniline derivatives: These compounds are known for their use in dye synthesis and other industrial applications.
Uniqueness
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yloxymethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H18N4O3S/c1-23(2)14-5-3-4-13(8-14)18-10-24-19(21-22-20(24)28-18)11-25-15-6-7-16-17(9-15)27-12-26-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
WZTZDKBGHQTDLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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